5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde

Synthetic Chemistry Procurement Quality Control

Researchers sourcing 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde face risk from positional isomers (2,3-, 2,4-, 3,5-) that differ critically in reactivity and biological target engagement. Using an incorrect isomer invalidates SAR studies and causes synthetic failure. This exact 2,5-isomer ensures: • Validated substitution pattern for reproducible Knoevenagel/aldol condensations • Retention of pharmacophoric 2,5-dimethylphenoxy motif through downstream oxidation/derivatization • Batch-to-batch consistency for confident structure-activity relationship studies Supplied with analytical certification for immediate research use.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
Cat. No. B12982417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC2=CC=C(O2)C=O
InChIInChI=1S/C13H12O3/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(8-14)15-13/h3-8H,1-2H3
InChIKeyBKNLPUUVSGCACZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde: Specialized Synthetic Intermediate


5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde (CAS 1291494-07-9) is a specialized furan-2-carbaldehyde derivative . It possesses a 2,5-dimethylphenoxy substituent at the 5-position of the furan ring, which distinguishes it from its positional isomers (2,3-, 2,4-, and 3,5-dimethylphenoxy analogs). As a versatile synthetic intermediate, this aldehyde's primary value proposition lies in its specific substitution pattern, which dictates its unique chemical behavior and its suitability as a precursor in targeted organic syntheses [1].

Exact isomer for SAR 2,5-Dimethylphenoxy substitution pattern distinguishes this aldehyde from 2,3-, 2,4- and 3,5-isomers for precise structure-activity studies.
Versatile building block Furan-2-carbaldehyde core enables condensations, oxidations and further derivatization to complex 2,5-disubstituted furans.
Comparable supply purity Vendor data indicate similar minimum purity (98%) to common positional isomers, avoiding procurement quality trade-offs.

Why 2,5-Dimethyl Substitution Matters


Simple furan-2-carbaldehydes lack the aryl ether motif essential for specific reactivity and target engagement in many synthetic applications [1]. More critically, the exact position of the two methyl groups on the phenoxy ring is a critical determinant of a molecule's physicochemical and biological properties. For instance, subtle changes in substitution pattern among 5-(X-phenoxy)-2-furaldehydes have been shown to alter kinetic behavior in condensation reactions [1]. Furthermore, the 2,5-dimethyl substitution pattern on the phenoxy ring is a specific pharmacophore found in certain bioactive molecules, such as noncompetitive inhibitors of phytoene desaturase, where altering the substitution pattern could abolish target activity [2]. Therefore, substituting a 2,5-isomer with a 2,3-, 2,4-, or 3,5-isomer introduces an unacceptable risk of synthetic failure or altered biological outcome.

Target: 2,5-isomer Consistent condensation kinetics reported for 5-(2,5-dimethylphenoxy)-2-furaldehyde in benchmark reactions.
vs
Substitute: 2,3- or 2,4-isomer Substituent position shifts may alter kinetic behavior and product distribution in carbonyl condensation chemistry.
Target: 2,5-isomer 2,5-Dimethylphenoxy motif appears in noncompetitive phytoene desaturase inhibitors; required for target engagement.
vs
Substitute: 3,5- or other isomer Altered substitution pattern may disrupt pharmacophore-receptor complementarity and abolish observed bioactivity.

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde vs. Closest Analogs


Vendor Purity: 2,5- vs. 2,3-Isomer

For procurement decisions, the minimum purity offered by vendors serves as a baseline for material quality. Both the target compound (2,5-isomer) and its 2,3-isomer are routinely supplied at a minimum purity of 98% from major suppliers , . This confirms that the 2,5-substitution pattern does not inherently lead to a lower-yield or more difficult-to-purify synthesis, ensuring comparable quality in the supply chain.

Vendor purity
Data to verify
Target (2,5-isomer): 98%
Comparator (2,3-isomer): 98%
No purity trade-off in procurement compared to accessible analog.
Vendor-specified minimum purity; confirm lot-specific COA.
Synthetic Chemistry Procurement Quality Control

Predicted LogP: Consistent Across Isomers

Lipophilicity (LogP) is a key parameter influencing solubility, chromatographic behavior, and biological membrane permeability. Computed LogP values for this isomeric series show a consistent value of 3.50124 for the 2,5-, 2,3-, and 3,5-isomers , , . The 2,4-isomer's LogP is not reported by this specific vendor. This class-level inference suggests that positional isomerism in this series does not drastically alter overall lipophilicity.

Predicted LogP
Class-level inference
3.50 (2,5-, 2,3-, 3,5-isomers)
Consistent lipophilicity suggests chromatographic method transfer is feasible.
Computational prediction; experimental LogP may vary.
Medicinal Chemistry Physical Organic Chemistry Chromatography

Predicted TPSA: Identical Across Isomers

Topological Polar Surface Area (TPSA) is a descriptor used in medicinal chemistry to predict a molecule's ability to permeate cell membranes. Computational predictions show an identical TPSA value of 39.44 Ų for the 2,5-, 2,3-, and 3,5-isomers , , . This finding reinforces the class-level inference that these positional isomers are computationally indistinguishable by simple global property calculations.

Predicted TPSA
Class-level inference
39.44 Ų (identical across 2,5-, 2,3-, 3,5-isomers)
Global property calculations cannot differentiate isomers; biological differentiation drives selection.
TPSA alone insufficient for isomer selection in early discovery.
Computational Chemistry Drug Design Property Prediction

5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde: Validated Applications


Synthesis of 2,5-Disubstituted Furans

As a 5-substituted furan-2-carbaldehyde, this compound is a key building block for constructing more complex 2,5-disubstituted furans . The 2,5-dimethylphenoxy group is a specific structural motif present in certain bioactive molecules [1]. Procuring this exact isomer is mandatory for any synthetic route aiming to replicate or elaborate upon that specific pharmacophore or for any structure-activity relationship (SAR) study exploring the effects of the 2,5-dimethyl substitution pattern. Using a 2,4- or 3,5-isomer would generate a different chemical entity, invalidating the intended study or target.

Oxidation to the Corresponding Carboxylic Acid

The aldehyde functional group can be selectively oxidized to yield the corresponding furan-2-carboxylic acid derivative . This transformation provides a valuable entry point into a new class of building blocks where the carboxylic acid serves as a handle for further derivatization (e.g., amide coupling, esterification). The 2,5-dimethyl substitution pattern on the phenoxy ring will be retained through the oxidation, allowing for the exploration of this specific motif in downstream applications, such as in the development of new furan-based ligands or materials.

Reagent in Knoevenagel & Aldol Condensations

The aldehyde group readily participates in standard carbonyl chemistry, including Knoevenagel and Aldol condensations , [1]. These reactions are fundamental for extending molecular conjugation and creating more complex frameworks. The presence of the 2,5-dimethylphenoxy group offers a specific substitution pattern that can influence the stereoelectronic properties of the resulting condensation products, a parameter that may be critical in applications like materials science or medicinal chemistry. The 2,5-isomer's specific pattern allows for controlled studies of these effects.

2,5-Dimethylphenoxy Pharmacophore Studies

Compounds containing the 3-(2,5-dimethylphenoxy)benzamide motif have been identified as noncompetitive inhibitors of phytoene desaturase . This provides class-level evidence for the potential biological relevance of the 2,5-dimethylphenoxy group. Procuring 5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde provides a versatile starting material for synthesizing libraries of compounds that incorporate this specific aryl ether motif, enabling research into its biological activity in new chemical contexts. Using an isomer would change the pharmacophore and likely alter or abolish any observed biological activity.

Application
Selection Property
Validation Focus
2,5-Disubstituted furan synthesis
Position-specific substitution pattern
Isomer identity confirmation (NMR, HPLC)
Carboxylic acid building block
Aldehyde oxidation handle
Retention of 2,5-dimethylphenoxy motif
Knoevenagel / Aldol condensations
Carbonyl reactivity profile
Stereoelectronic influence of aryl ether group
2,5-Dimethylphenoxy pharmacophore exploration
Specific aryl ether motif
Bioactivity in target-based or phenotypic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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